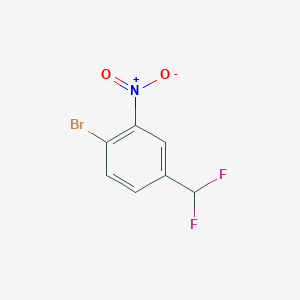
1-(4-溴苯基)-3-(4-甲基苯甲酰)硫脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea, also known as BMBT, is an organosulfur compound that has been used in a variety of scientific research applications. BMBT has been used in the synthesis of organic compounds and in the study of biochemical and physiological effects.
科学研究应用
合成与表征
1-(4-溴苯基)-3-(4-甲基苯甲酰)硫脲属于一类更广泛的化合物,这些化合物因其合成、结构表征和各种性质而受到研究。对类似硫脲衍生物的研究(包括苯环上具有不同取代基的那些衍生物)提供了有关合成和表征方法的见解。例如,一项研究通过傅里叶变换红外光谱、拉曼光谱、多核核磁共振、质谱和 X 射线晶体学等技术展示了硫脲衍生物的合成和详细结构分析,突出了这些化合物在分子结构分析领域的重要性 (Qiao 等人,2017)。此类研究为理解 1-(4-溴苯基)-3-(4-甲基苯甲酰)硫脲的物理和化学性质奠定了基础,为进一步应用提供了必要的数据。
抗菌活性
硫脲衍生物因其抗菌特性而被广泛研究。研究表明,某些硫脲化合物表现出显着的体外抗菌和抗真菌活性,表明其潜在的治疗应用。例如,合成了新型硫脲衍生物并评估了它们对各种菌株的有效性,其中一些显示出有希望的结果 (Saeed 等人,2010)。这表明 1-(4-溴苯基)-3-(4-甲基苯甲酰)硫脲有可能被探索其抗菌能力,为开发新的抗菌剂做出贡献。
传感器应用
硫脲衍生物的独特特性已被应用于传感器技术,特别是气体检测。对乙炔基硫脲衍生物(结构与 1-(4-溴苯基)-3-(4-甲基苯甲酰)硫脲相似)的研究表明,它们可用作电阻型传感器,用于检测二氧化碳 (CO2) 气体。这些化合物在暴露于 CO2 后显示出电阻的显着变化,突出了它们作为 CO2 传感器的潜力 (Daud 等人,2019)。此类发现表明有可能在传感器技术中探索 1-(4-溴苯基)-3-(4-甲基苯甲酰)硫脲,尤其是在环境监测和工业应用中。
属性
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS/c1-10-2-4-11(5-3-10)14(19)18-15(20)17-13-8-6-12(16)7-9-13/h2-9H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFMIHVDEVIDJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2921656.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2921658.png)





![methyl 3-{1-[1-(prop-2-yn-1-yl)piperidin-4-yl]-N-(propan-2-yl)formamido}propanoate](/img/structure/B2921666.png)


![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2921672.png)
![Diethyl 2,6-dimethyl-4-[1-(4-methylphenyl)triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2921675.png)

